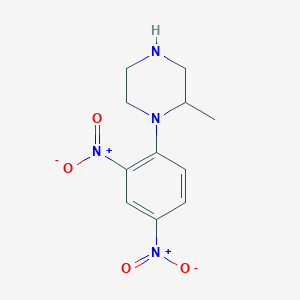

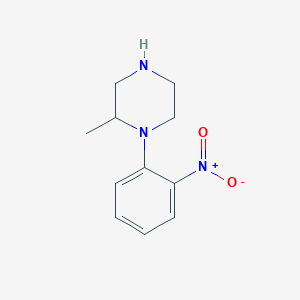

1-(2,4-Dinitrophenyl)-2-methylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(2,4-Dinitrophenyl)-2-methylpiperazine” is a chemical compound. It is related to 2,4-Dinitrophenylhydrazine (DNPH), a hydrazine derivative, which is a potential mutagenic agent . DNPH is a red to orange solid and is relatively sensitive to shock and friction .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, novel Schiff bases of N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine derivatives were synthesized by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .Molecular Structure Analysis

The molecular and crystal structure of DNPH has been analyzed . The intra- and intermolecular hydrogen bonds in DNPH have been investigated by vibrational spectroscopic analysis .Chemical Reactions Analysis

The reaction of DNPH with aldehydes and ketones results in yellow, orange, or reddish-orange precipitates . This reaction is an example of an addition-elimination reaction: nucleophilic addition of the -NH2 group to the C=O carbonyl group, followed by the elimination of a H2O molecule .Physical and Chemical Properties Analysis

DNPH is a red to orange solid . It is a flammable solid and is harmful if swallowed . It appears as a dark orange or dark red powder .Applications De Recherche Scientifique

Dinitrophenyl Derivatives in Protein Sequencing

Dinitrophenyl (DNP) derivatives of amino acids have been foundational in protein sequencing efforts since their first application by Sanger for insulin sequencing. Their utility has persisted, largely due to the methodological simplicity and reliability of identifying these derivatives, especially through techniques like Thin Layer Chromatography (TLC). This area of application suggests a significant role in biochemical research, especially in understanding protein structure and function (Bhushan & Reddy, 1989).

Phenylpiperazine Derivatives in Medicinal Chemistry

Phenylpiperazine is a versatile scaffold in medicinal chemistry, particularly for the development of compounds targeting the central nervous system (CNS). Despite being primarily associated with CNS structures, the phenylpiperazine derivatives have been suggested for exploration in other therapeutic areas. This underscores the 'druglikeness' of this molecular framework and its potential to yield new classes of therapeutic agents (Maia, Tesch, & Fraga, 2012).

Environmental and Biological Interactions of Dinitrophenolic Compounds

Dinitrophenolic compounds, such as 2,4-dinitrophenol (DNP), have been studied for their reproductive toxicity in experimental animals. Research in this area has focused on elucidating the potential risks and mechanisms of toxicity, which can inform safety assessments and regulatory policies (Matsumoto, Hirose, & Ema, 2008).

Mécanisme D'action

Target of Action

It is known that 2,4-dinitrophenol (dnp), a related compound, acts as an uncoupling agent in mitochondria, disrupting the proton gradient and leading to the rapid loss of atp .

Mode of Action

Dnp, a structurally similar compound, causes dose-dependent mitochondrial uncoupling, leading to the rapid loss of atp as heat . This results in increased energy expenditure and potential hyperthermia .

Biochemical Pathways

Dnp is known to disrupt oxidative phosphorylation in mitochondria . This disruption leads to an increase in metabolic rate and potential weight loss, but can also lead to dangerous side effects such as hyperthermia .

Pharmacokinetics

Studies on dnp have shown that it exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These factors can impact the bioavailability of the compound.

Result of Action

Dnp is known to cause rapid loss of atp, leading to increased energy expenditure and potential weight loss . This can also lead to dangerous side effects such as hyperthermia .

Action Environment

Factors such as ph and temperature can potentially influence the action of similar compounds .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-(2,4-Dinitrophenyl)-2-methylpiperazine plays a significant role in biochemical reactions, particularly in the context of oxidative phosphorylation. It acts as an uncoupling agent, disrupting the proton gradient across the mitochondrial membrane, which leads to the dissipation of energy as heat rather than the production of ATP . This compound interacts with various enzymes and proteins, including pentaerythritol tetranitrate reductase, which is involved in its metabolic pathway . The nature of these interactions often involves the binding of the dinitrophenyl group to specific active sites on the enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce oxidative stress in neuronal cells, leading to changes in the levels of reactive oxygen species (ROS) and affecting neurotransmitter release . Additionally, it impacts cellular metabolism by increasing the metabolic rate and promoting fat metabolism, which has been observed in studies involving weight loss .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to uncouple oxidative phosphorylation. This compound binds to the mitochondrial membrane and disrupts the proton gradient, leading to a decrease in ATP production and an increase in heat generation . It also interacts with various biomolecules, including enzymes and proteins, through its dinitrophenyl group, which can inhibit or activate these molecules. For example, it has been shown to inhibit the activity of certain enzymes involved in energy metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic pathways . These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can promote weight loss and increase metabolic rate without significant adverse effects . At higher doses, it can cause toxic effects, including hyperthermia, hepatotoxicity, and nephrotoxicity . Threshold effects have been observed, where the beneficial effects are seen at lower doses, while toxic effects become prominent at higher doses.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to energy metabolism. It interacts with enzymes such as pentaerythritol tetranitrate reductase, which plays a role in its metabolic breakdown . This compound can also affect metabolic flux by altering the levels of key metabolites involved in oxidative phosphorylation and fat metabolism . The dinitrophenyl group is a critical component in these interactions, facilitating the binding to specific enzymes and modulating their activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific organelles, such as mitochondria, where it exerts its uncoupling effects . The distribution of this compound can vary based on the cell type and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it disrupts the proton gradient and affects ATP production . This compound can also localize to other organelles, such as the Golgi apparatus and lysosomes, where it may be involved in additional biochemical processes . The targeting of this compound to specific compartments is often mediated by post-translational modifications and targeting signals that direct it to the appropriate organelles.

Propriétés

IUPAC Name |

1-(2,4-dinitrophenyl)-2-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-8-7-12-4-5-13(8)10-3-2-9(14(16)17)6-11(10)15(18)19/h2-3,6,8,12H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORQFQFFZQLXIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B6332358.png)

![2-Methyl-1-[(3-nitrophenyl)methyl]piperazine](/img/structure/B6332366.png)

![2-[(Z)-1-Naphthylmethylidene]-3-quinuclidinone, 90%](/img/structure/B6332392.png)